1-Hexadecyl-2,3-dimethylbenzene
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Overview
Description
1-Hexadecyl-2,3-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a hexadecyl group (a 16-carbon alkyl chain) and two methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-2,3-dimethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of an alkyl halide (such as hexadecyl chloride) and a Lewis acid catalyst (such as aluminum chloride, AlCl₃) to facilitate the alkylation of 2,3-dimethylbenzene (xylene).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale Friedel-Crafts alkylation reactors, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-2,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (such as palladium on carbon, Pd/C) can be used.
Substitution: Halogens (such as bromine, Br₂) or nitrating agents (such as nitric acid, HNO₃) can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, leveraging its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism by which 1-Hexadecyl-2,3-dimethylbenzene exerts its effects depends on its chemical interactions. For example, in electrophilic aromatic substitution reactions, the benzene ring’s π-electrons interact with electrophiles, forming a positively charged intermediate (arenium ion) that stabilizes through resonance before losing a proton to regenerate the aromatic system .
Comparison with Similar Compounds
1-Hexadecylbenzene: Lacks the two methyl groups, making it less sterically hindered.
2,3-Dimethylbenzene (Xylene): Lacks the hexadecyl group, making it less hydrophobic.
1-Hexadecyl-4-methylbenzene: Has a different substitution pattern, affecting its reactivity and physical properties.
Properties
CAS No. |
83803-58-1 |
---|---|
Molecular Formula |
C24H42 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1-hexadecyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C24H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21-18-19-22(2)23(24)3/h18-19,21H,4-17,20H2,1-3H3 |
InChI Key |
UHLXFCJOJNFYRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
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